molecular formula C17H16BrN3O2 B2427016 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone CAS No. 898415-05-9

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone

Cat. No. B2427016
CAS RN: 898415-05-9
M. Wt: 374.238
InChI Key: JZIYSYRMSHPKGG-UHFFFAOYSA-N
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Description

The compound “(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound . This moiety is an important pharmacophore in drug discovery and has been extensively utilized as a drug scaffold in medicinal chemistry .


Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antiproliferative Activity

Compounds similar to (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone have been evaluated for their antiproliferative activity on human cancer cell lines, including prostate, lung, cervical, and breast cancer. Some of these compounds showed significant cytotoxicity, indicating potential for cancer treatment research (Mullagiri et al., 2018).

Structural Analysis

Compounds structurally related to this compound have been studied for their crystal structures and molecular interactions. Such research provides insights into the stability of these molecules and their potential for further chemical modifications (Prasad et al., 2018).

Synthesis Methods

Research on the synthesis of related compounds focuses on developing efficient and versatile methods for creating (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and similar molecules. These methods are crucial for producing these compounds for further biological and chemical studies (Zhan et al., 2019).

Antimicrobial and Antiviral Activities

Studies have shown that benzimidazole derivatives exhibit antimicrobial and antiviral activities. This includes research on novel antiviral benzofuran-transition metal complexes and antimicrobial activities of new pyridine derivatives, suggesting the potential of these compounds in developing new antimicrobial and antiviral agents (Galal et al., 2010); (Patel et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs . Given their broad range of chemical and biological properties, they are likely to continue to be a focus of research in drug discovery .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c18-15-6-5-14(23-15)17(22)21-9-7-11(8-10-21)16-19-12-3-1-2-4-13(12)20-16/h1-6,11H,7-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIYSYRMSHPKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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